2-Methoxy-4-methyl-1,3-dioxolane
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Overview
Description
2-Methoxy-4-methyl-1,3-dioxolane is an organic compound with the molecular formula C5H10O3. It is a colorless liquid with a relatively low boiling point and is known for its stability and solubility in various organic solvents. This compound is part of the dioxolane family, which is characterized by a five-membered ring containing two oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxy-4-methyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. A common method involves the use of para-toluenesulfonic acid as a catalyst, which facilitates the reaction under reflux conditions . The continuous removal of water from the reaction mixture using a Dean-Stark apparatus is crucial for driving the reaction to completion.
Industrial Production Methods: On an industrial scale, the production of this compound typically involves the same acetalization process but with optimized conditions for higher yield and purity. The use of molecular sieves or orthoesters can enhance water removal, thereby improving the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-4-methyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of nickel (Ni) or rhodium (Rh) catalysts.
Substitution: It can undergo nucleophilic substitution reactions with reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4
Substitution: RLi, RMgX, RCuLi
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
2-Methoxy-4-methyl-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and a reagent in organic synthesis, particularly in the formation of cyclic acetals and ketals.
Biology: It serves as a protective group for carbonyl compounds in biochemical studies.
Medicine: Potential inhibitors of HIV have been synthesized using this compound as a key intermediate.
Industry: It is employed in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-methyl-1,3-dioxolane involves its ability to form stable cyclic structures with carbonyl compounds. This stability is due to the formation of a five-membered ring, which is less prone to hydrolysis compared to other acetal or ketal structures. The compound acts as a protecting group, preventing unwanted reactions at the carbonyl site during synthetic transformations .
Comparison with Similar Compounds
1,3-Dioxolane: Similar in structure but lacks the methoxy and methyl groups.
2-Methyl-1,3-dioxolane: Similar but with a different substitution pattern.
2,2-Dimethyl-1,3-dioxolane: Contains two methyl groups instead of one methoxy and one methyl group
Uniqueness: 2-Methoxy-4-methyl-1,3-dioxolane is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. Its methoxy group enhances its solubility and reactivity, making it a valuable compound in various chemical and industrial applications .
Properties
CAS No. |
28104-02-1 |
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Molecular Formula |
C5H10O3 |
Molecular Weight |
118.13 g/mol |
IUPAC Name |
2-methoxy-4-methyl-1,3-dioxolane |
InChI |
InChI=1S/C5H10O3/c1-4-3-7-5(6-2)8-4/h4-5H,3H2,1-2H3 |
InChI Key |
QKJZGZIHQKQLOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(O1)OC |
Origin of Product |
United States |
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